Cas no 20839-06-9 (PHORBOL-12-MONOMYRISTATE)

PHORBOL-12-MONOMYRISTATE structure
PHORBOL-12-MONOMYRISTATE structure
Product Name:PHORBOL-12-MONOMYRISTATE
CAS No:20839-06-9
Molecular Formula:C34H54O7
Molecular Weight:574.78836
CID:825245
PubChem ID:107854

PHORBOL-12-MONOMYRISTATE Properties

Names and Identifiers

    • PHORBOL-12-MONOMYRISTATE
    • 1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxotetracyclo[8.5.0.0^{2,6}.0^{11,13}]pentadeca-3,8-dien-14-yl tetradecanoate
    • phorbol 12-monomyristate
    • phorbol 12-Myristate
    • Phorbol-(12)-n-tetradecanoat
    • Tetradecanoic acid, 1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b,9a-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1a-alpha,1b-beta,4a-beta,7a-alpha,7b-alpha,8-alpha,9-beta,9a-alpha))-
    • 20839-06-9
    • 365F3KD8DE
    • Phorbol-12-myristate
    • DTXSID50943079
    • phorbol myristic acid
    • Tetradecanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b,9a-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester
    • 4a,7b,9a-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl tetradecanoate
    • Tetradecanoic acid, 1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b,9a-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester, [1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha)]-
    • 12-o-tetradecanoylphorbol
    • Phorbol (12)-tetradecanoate
    • BRN 2319156
    • SCHEMBL258513
    • [(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate
    • Tetradecanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b,9a-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester
    • InChIKey: XLCISDOVNFLSGO-VONOSFMSSA-N
    • Inchi: InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-30-23(3)33(39)25(28-31(4,5)34(28,30)40)19-24(21-35)20-32(38)26(33)18-22(2)29(32)37/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3/t23-,25+,26-,28-,30-,32-,33-,34-/m1/s1
    • SMILES: CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C

Computed Properties

  • Exact Mass: 574.38700
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 15
  • Monoisotopic Mass: 574.38695406g/mol
  • Heavy Atom Count: 41
  • Complexity: 1050
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 6
  • Topological Polar Surface Area: 124Ų

Experimental Properties

  • LogP: 5.18210
  • PSA: 124.29000

PHORBOL-12-MONOMYRISTATE Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-296071-1 mg
Phorbol-12-monomyristate,
20839-06-9
1mg
¥1,421.00 2023-07-10

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